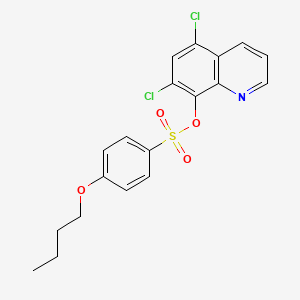

![molecular formula C17H15N5OS B5254231 5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5254231.png)

5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

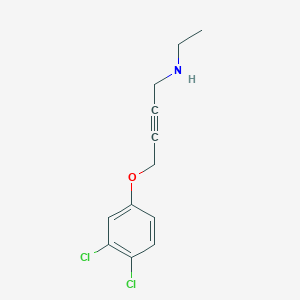

5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that contains a triazolopyrimidine core with a thiophene ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).

Mode of Action

Similar compounds have been found to inhibit their targets, thereby modulating the associated biological processes . For instance, JAK inhibitors prevent the activation of JAKs, thus blocking the JAK-STAT signaling pathway, which plays a key role in the immune response.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to immune response regulation, oxygen sensing, and signal transduction .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability . The compound’s ADME properties would significantly impact its bioavailability, determining how much of the compound reaches the site of action.

Result of Action

Based on the potential targets, it can be inferred that the compound may modulate immune response, oxygen sensing, and signal transduction .

Action Environment

For instance, certain compounds have been found to exhibit enhanced yields under specific conditions, such as dry toluene and the incorporation of molecular sieves .

Zukünftige Richtungen

The future directions in the study of triazole compounds involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .

Biochemische Analyse

Biochemical Properties

5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases (CDKs) and caspases . The nature of these interactions often involves inhibition of enzyme activity, leading to cell cycle arrest and induction of apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce cell cycle arrest at the G1 phase and promote apoptosis in various cancer cell lines . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins required for cell cycle progression . Furthermore, it activates caspases, leading to the cleavage of key cellular proteins and the initiation of apoptosis . These molecular interactions result in the inhibition of cell proliferation and the induction of programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function . The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated sustained inhibition of cell proliferation and consistent induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in specific tissues, including tumors . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization and retention .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the cyclization of a thiophene derivative with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the triazolopyrimidine core.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of organic semiconductors and materials science applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which contain a thiophene ring, exhibit similar pharmacological properties.

Triazolopyrimidine Derivatives: Compounds with a triazolopyrimidine core, such as certain kinase inhibitors, share structural similarities.

Uniqueness

5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Eigenschaften

IUPAC Name |

5-methyl-N-phenyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-11-14(16(23)21-12-6-3-2-4-7-12)15(13-8-5-9-24-13)22-17(20-11)18-10-19-22/h2-10,15H,1H3,(H,21,23)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPMWJGXBVHIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5254168.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B5254176.png)

![1-{[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5254189.png)

![1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5254190.png)

![(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5254205.png)

![(4-BENZYLPIPERIDINO)[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B5254229.png)

![1-methoxy-3-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B5254257.png)

![1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE](/img/structure/B5254264.png)